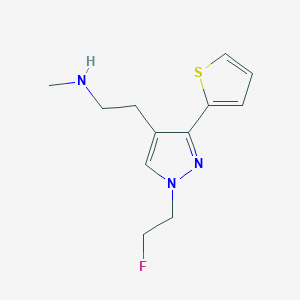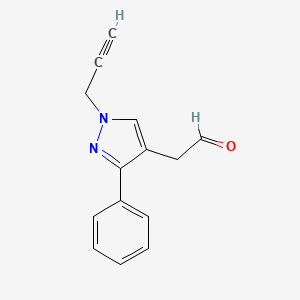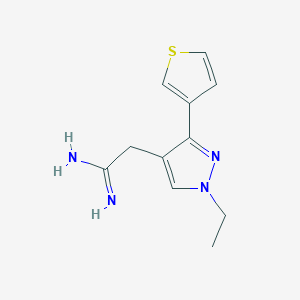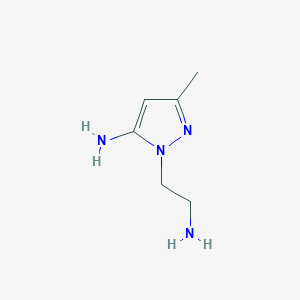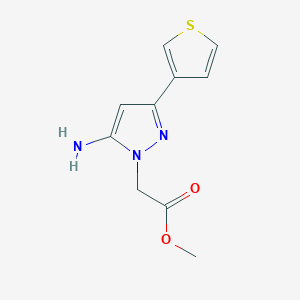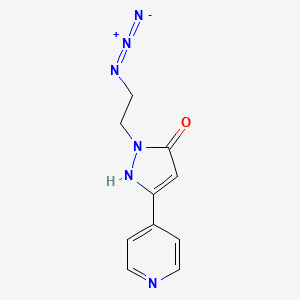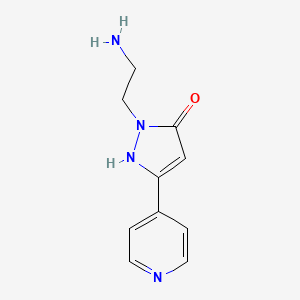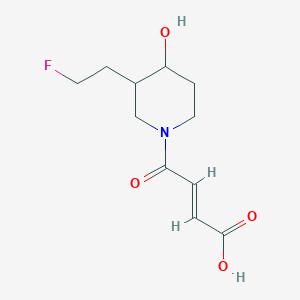
(E)-4-(3-(2-fluoroethyl)-4-hydroxypiperidin-1-yl)-4-oxobut-2-enoic acid
概要
説明
The compound is a derivative of piperidine, which is a common structure in many pharmaceuticals and other biologically active compounds. The presence of the fluoroethyl group and the carboxylic acid group could potentially give this compound unique properties .
Chemical Reactions Analysis
The chemical reactions of this compound would depend on its exact structure and the conditions under which it is used. The fluoroethyl group might undergo reactions with nucleophiles, and the carboxylic acid group could participate in various acid-base reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Properties such as solubility, melting point, boiling point, and stability could be predicted based on the structure and compared with experimental data .科学的研究の応用
Neuroprotective Agents
Compounds related to the chemical structure of interest have been investigated for their potential as neuroprotective agents. Specifically, derivatives of 4-aryl-2-hydroxy-4-oxobut-2-enoic acids and esters, including analogs with fluorine substitutions, have shown potent inhibition of kynurenine-3-hydroxylase. This enzyme plays a crucial role in the kynurenine pathway, which is implicated in neurodegenerative diseases due to its involvement in the production of neurotoxic metabolites. The inhibition of kynurenine-3-hydroxylase can prevent the increase in quinolinic acid synthesis, which is neurotoxic, offering a potential mechanism for neuroprotection and the treatment of neurodegenerative disorders (Drysdale, Hind, Jansen, & Reinhard, 2000).
Transition Metal Complexes
Research has also explored the synthesis of new complexes of fluorine-substituted 4-oxobut-2-enoic acids with transition metals. These complexes exhibit interesting thermal and magnetic properties, which could be valuable in material science and catalysis. The carboxylate groups in these molecules act as bidentate ligands, contributing to the formation of complexes with metals such as Mn(II), Co(II), Ni(II), Cu(II), Nd(III), Gd(III), and Er(III), which could have applications ranging from magnetic materials to catalysts (Ferenc, Sadowski, Tarasiuk, Cristóvão, Osypiuk, & Sarzyński, 2017).
Hemostatic Activity
Derivatives of 4-oxobut-2-enoic acid have been synthesized and tested for their hemostatic activity. Some of these compounds have shown promising results in influencing the blood coagulation system, with a high hemostatic activity and low acute toxicity. This suggests potential applications in developing new treatments for bleeding disorders, where controlling and promoting blood coagulation is essential (Pulina, Kozhukhar, Kuznetsov, Rubtsov, & Starkova, 2017).
Antibacterial and Antifungal Agents
Some studies have investigated the antibacterial and antifungal properties of fluorine-containing 4-oxobut-2-enoic acid derivatives. Notably, specific compounds have demonstrated strong antifungal activity against pathogenic fungi such as Phytophthora cactorum, indicating potential applications in developing new antifungal agents. This is particularly relevant in agriculture, where such compounds could be used to protect crops from fungal diseases (Zakrzewski & Krawczyk, 2014).
Molecular Interaction Studies
Derivatives of 4-oxobut-2-enoic acid have also been utilized in molecular interaction studies, such as spectrophotometric and fluorimetric determination of aliphatic thiol drugs. The reactivity and selectivity of these compounds towards thiols under mild conditions enable their use in analytical chemistry for detecting and quantifying thiol-containing compounds in various matrices (Cavrini, Gatti, Roveri, & Cesaroni, 1988).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
(E)-4-[3-(2-fluoroethyl)-4-hydroxypiperidin-1-yl]-4-oxobut-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16FNO4/c12-5-3-8-7-13(6-4-9(8)14)10(15)1-2-11(16)17/h1-2,8-9,14H,3-7H2,(H,16,17)/b2-1+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPHOIKJUOMQVMR-OWOJBTEDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC(C1O)CCF)C(=O)C=CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CC(C1O)CCF)C(=O)/C=C/C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16FNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-4-(3-(2-fluoroethyl)-4-hydroxypiperidin-1-yl)-4-oxobut-2-enoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






